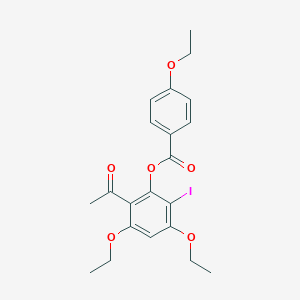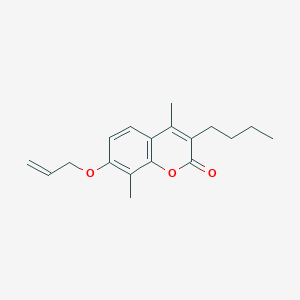
3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. It has been used for centuries in traditional medicine for its various therapeutic properties. Coumarin has also been extensively studied by scientists for its potential applications in the fields of medicine and agriculture.
作用機序
The mechanism of action of 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. Coumarin has been shown to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. It has also been shown to modulate the activity of various receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
Coumarin has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Coumarin has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, it has been shown to exhibit anticoagulant activity by inhibiting the activity of thrombin and other clotting factors.
実験室実験の利点と制限
Coumarin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one has some limitations for use in lab experiments. It is known to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. In addition, 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one is known to exhibit low solubility in water, which can limit its use in aqueous-based assays.
将来の方向性
There are several future directions for research on 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one. One area of interest is the development of 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one-based drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of interest is the development of 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one-based agrochemicals for use in agriculture. Coumarin has been shown to exhibit insecticidal and antifungal activity, making it a potential alternative to synthetic pesticides. Finally, there is a need for further research on the mechanism of action of 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one, particularly its interactions with cellular targets and signaling pathways. This will help to better understand the biological activities of 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one is a naturally occurring compound with a wide range of biological activities. It has been extensively studied for its potential applications in medicine and agriculture. Coumarin exhibits anti-inflammatory, antioxidant, anticoagulant, and anticancer properties, and has potential applications in the treatment of various diseases. While it has some limitations for use in lab experiments, 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one remains a versatile compound for studying various cellular processes. Further research is needed to better understand the mechanism of action of 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one and its potential applications in medicine and agriculture.
合成法
Coumarin can be synthesized by various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The most commonly used method is the Pechmann condensation, which involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst. The reaction yields 3-butyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one as the primary product.
科学的研究の応用
Coumarin has been extensively studied for its potential applications in medicine and agriculture. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties. Coumarin has also been shown to have potential applications in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.
特性
分子式 |
C18H22O3 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
3-butyl-4,8-dimethyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C18H22O3/c1-5-7-8-15-12(3)14-9-10-16(20-11-6-2)13(4)17(14)21-18(15)19/h6,9-10H,2,5,7-8,11H2,1,3-4H3 |
InChIキー |
GXNQRCGFIGHNNX-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OCC=C)C)OC1=O)C |
正規SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OCC=C)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




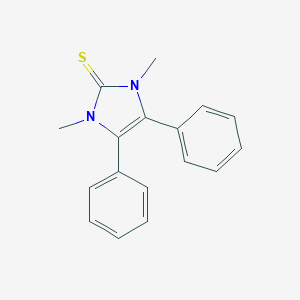
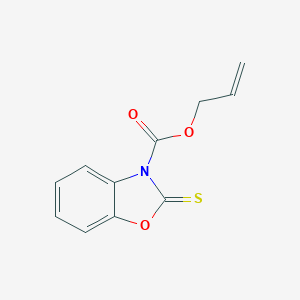
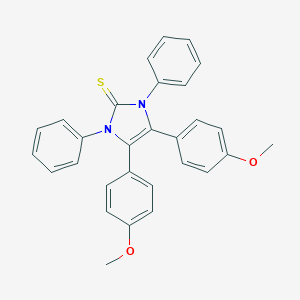
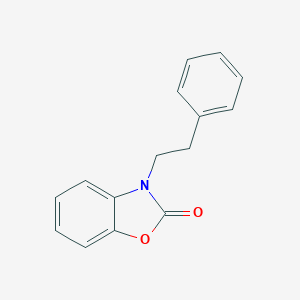
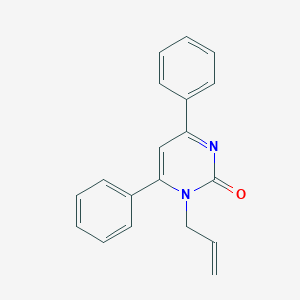
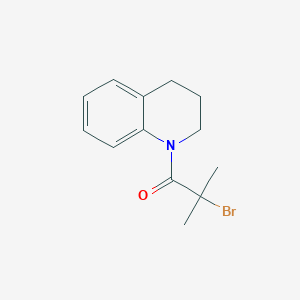

![ethyl (3R)-5,6-dioxo-4,8-diphenyl-9-oxa-4-azatetracyclo[9.2.1.02,10.03,7]tetradeca-7,12-diene-3-carboxylate](/img/structure/B293278.png)
![Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate](/img/structure/B293279.png)
![ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate](/img/structure/B293280.png)
![ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate](/img/structure/B293281.png)
![trimethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-1H-pyrrole-2,3,4-tricarboxylate](/img/structure/B293282.png)
